1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide
Description
1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
Molecular Formula |
C17H18FN3O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18FN3O2S/c1-10-14(17(23)21-8-6-11(7-9-21)15(19)22)24-16(20-10)12-4-2-3-5-13(12)18/h2-5,11H,6-9H2,1H3,(H2,19,22) |
InChI Key |
LHIHVYXDOHPTST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)N3CCC(CC3)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group and thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and fluorophenyl-containing molecules. For example:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Biological Activity
1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is a novel compound with promising biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a piperidine ring and a thiazole moiety, suggests potential applications in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide is C₁₇H₁₇FN₂O₂S, with a molecular weight of approximately 348.4 g/mol. The compound's structure is characterized by the presence of:
- A piperidine ring , which contributes to its pharmacological properties.
- A thiazole ring , known for its role in various biological activities.
- A fluorophenyl group , which may enhance the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression and play a significant role in cancer progression.
- Modulation of Signaling Pathways : The compound may also influence key signaling pathways such as PI3K/AKT and NF-κB, which are critical in inflammation and tumor growth.
- Interference with Cellular Processes : Thiazole derivatives have demonstrated the ability to disrupt DNA replication and cell division, indicating potential anticancer properties.
Biological Activity Overview
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant biological activities. The following table summarizes some key findings related to the biological activity of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide:
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide:
- Anticancer Efficacy : A study demonstrated that derivatives with thiazole rings showed significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting that similar mechanisms may be at play for our compound .
- In Vitro Studies : Research has shown that compounds with similar structures exhibit potent activity against COX enzymes, indicating potential anti-inflammatory properties that could complement anticancer effects .
Synthesis
The synthesis of 1-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring.
- Introduction of the fluorophenyl group.
- Coupling reactions to attach the piperidine moiety.
These synthetic pathways are crucial for optimizing yield and purity for further pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
